AMMONIUM TETRATHIOTUNGSTATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Building Block for Transition Metal Sulfide Clusters:

Ammonium tetrathiotungstate acts as a fundamental building block for the synthesis of diverse transition metal sulfide cluster compounds. These clusters exhibit fascinating structures and functionalities, making them valuable for potential applications in catalysis, magnetism, and materials science. A recent study employed ammonium tetrathiotungstate in a low-temperature, solid-state synthesis of novel heterometallic sulfide clusters stabilized by specific ligands, demonstrating its versatility in constructing complex functional materials [].

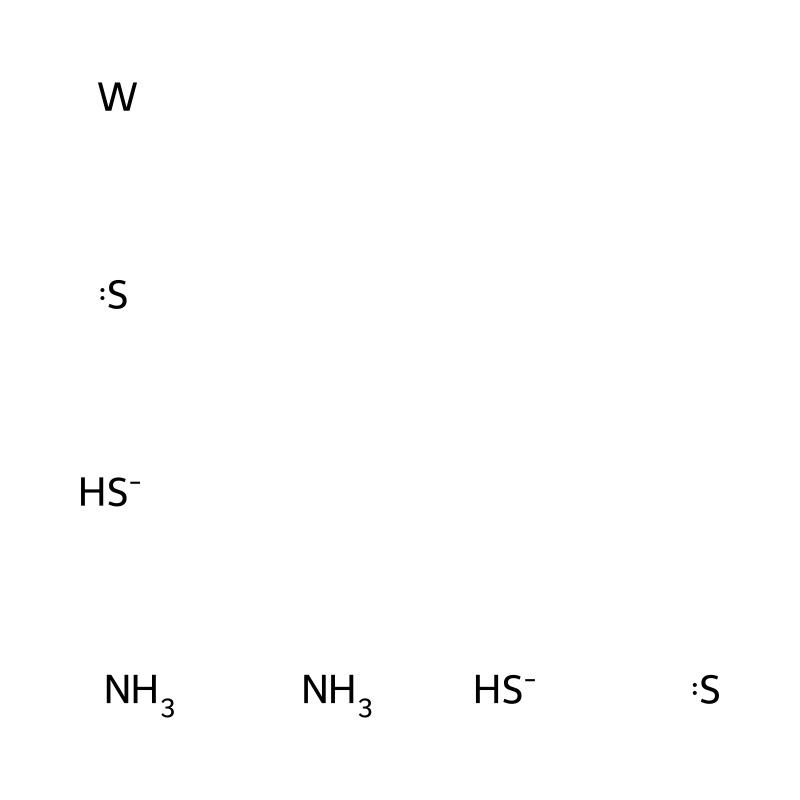

Ammonium tetrathiotungstate is a chemical compound with the formula . It is characterized as a bright red ammonium salt and belongs to the category of thiometallates, which are compounds containing metal and sulfur. The compound features a tetrahedral anion structure of , making it an important reagent in various chemical processes, particularly in the field of inorganic chemistry and catalysis .

- Wear gloves, eye protection, and a lab coat when handling ATS.

- Avoid inhalation and ingestion.

- Wash hands thoroughly after handling.

- If spilled, clean up according to safety protocols for hazardous materials.

- Thermal Decomposition: Upon heating, ammonium tetrathiotungstate undergoes thermal decomposition, which can be represented by the following reaction:This reaction begins at temperatures around 155 °C and can continue until 280 °C, leading to the formation of tungsten sulfide .

- Ligand Formation: The anion acts as a strong ligand, forming complexes with various metal ions. For instance, it can coordinate with nickel(II) ions to form .

Ammonium tetrathiotungstate has demonstrated notable biological activity, particularly in its role as a copper-chelating agent. It has been studied for its potential therapeutic applications in conditions such as Wilson's disease, where it helps reduce copper accumulation in the body. Clinical trials suggest that this compound can effectively lower copper levels more rapidly than traditional treatments and may also have neuroprotective effects .

Moreover, research indicates that ammonium tetrathiotungstate inhibits tyrosinase activity, which is relevant in the context of skin pigmentation disorders and certain types of cancers .

The synthesis of ammonium tetrathiotungstate typically involves the reaction of tungsten sources with hydrogen sulfide in the presence of ammonia. A common method is as follows:

- Starting Materials: Ammonium tungstate and hydrogen sulfide .

- Reaction:

This process yields ammonium tetrathiotungstate as a bright red precipitate .

Ammonium tetrathiotungstate has several applications across various fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions, including hydrodesulfurization and hydrogenation processes .

- Medical Treatment: As mentioned earlier, it is used in treating Wilson's disease and has potential applications in cancer therapy due to its inhibitory effects on angiogenesis .

- Research Tool: In bioinorganic chemistry, it is utilized to study metal-sulfur interactions and their implications in biological systems .

Studies on ammonium tetrathiotungstate have focused on its interactions with various biological molecules and its effects on enzymatic activities. Notably, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production. This property makes it a candidate for further research into skin-related conditions and pigmentation disorders . Additionally, its interaction with copper ions highlights its potential as a therapeutic agent for conditions associated with copper overload.

Ammonium tetrathiotungstate shares similarities with several related compounds, particularly those containing thiometallate anions. Here are some comparable compounds:

The uniqueness of ammonium tetrathiotungstate lies in its specific interactions with copper ions and its distinct biological applications compared to these similar compounds. Its role as a therapeutic agent against copper-related disorders sets it apart from others primarily used for industrial or catalytic purposes.